N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)-2-chlorobenzamide is a benzamide derivative featuring a 2-chlorobenzoyl group linked via an amide bond to a [2,2'-bifuran]-5-ylmethyl substituent. The compound’s structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-chloro-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-13-5-2-1-4-12(13)16(19)18-10-11-7-8-15(21-11)14-6-3-9-20-14/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRTVGCUKSCVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-chlorobenzamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives under microwave-assisted conditions.
Attachment of the chlorobenzamide group: The bifuran intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding diones.
Reduction: The chlorobenzamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Bifuran diones.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its structural properties may allow it to interact with biological macromolecules, making it a candidate for drug design and development.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its bifuran structure
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2-chlorobenzamide is not fully understood. it is believed to interact with specific molecular targets through binding to receptors or enzymes, thereby modulating their activity. The bifuran moiety may facilitate interactions with aromatic amino acids in proteins, while the chlorobenzamide group could enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Table 1: Polarizability (<α>) of Benzamide Derivatives with Varied π-Linkers
| Compound ID | First π-Linker | Second π-Linker | <α> (a.u.) |
|---|---|---|---|
| DPTM-5 | 5,5′-Dimethyl-2,2′-bifuran | 2,5-Dimethylfuran | 677.51 |
| DPTM-1 | 5-Dimethylfuro[3,2-b]furan | 2,5-Dimethylfuran | 663.48 |
| DPTM-3 | 2,5-Dimethyloxazolo[5,4-d]oxazole | 2,5-Dimethylfuran | 640.19 |
| DPTM-6 | 5,5′-Dimethyl-2,2′-bifuran | 2,5-Dimethyloxazole | 668.19 |
Source: Adapted from Khan et al. (2018a)
Structural and Crystallographic Comparisons
compares N-(phenyl)-2-chlorobenzamide derivatives, revealing that chlorine substitution at the ortho position (as in the target compound) influences bond lengths and angles. For example:
- The C(S)-C(O) bond length in N-(phenyl)-2-chlorobenzamide is marginally shorter (1.51 Å) than in non-chlorinated analogs (1.53–1.55 Å), suggesting enhanced resonance stabilization .
- Crystallographic data for N-(2-chloro-5-nitrophenyl)-2-nitrobenzamide (corrected structure in ) further supports the role of electron-withdrawing substituents in stabilizing planar conformations .
Functional Group Comparisons
Amide Linker Modifications
Q & A
Q. What are the optimal synthetic routes for N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling a [2,2'-bifuran]-5-ylmethylamine derivative with 2-chlorobenzoyl chloride. Key parameters include:
- Coupling Agents : EDCI/HOBt or DMT/NMM/TsO− systems are effective for amide bond formation under mild conditions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while microwave-assisted synthesis reduces reaction time .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves >95% purity.
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths and angles, particularly the dihedral angle between the bifuran and benzamide moieties (critical for π-π stacking) .
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., furan linkage at C5) and chlorine substitution .
- HPLC-MS : Validates purity (>98%) and molecular weight (CHClNO; [M+H] = 302.05) .
Q. What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 200°C (TGA data). Store at -20°C in inert atmospheres to prevent oxidation of the furan rings .
- Light Sensitivity : UV-Vis studies show photodegradation under prolonged UV exposure; use amber vials for storage .
Advanced Research Questions
Q. How does the substitution pattern (e.g., chlorine position, bifuran linkage) affect structure-activity relationships (SAR) in biological targets?
Methodological Answer:
-
Comparative SAR : Replace chlorine with fluorine (electron-withdrawing) or methyl (electron-donating) to modulate bioactivity. For example:
Substituent IC (EGFR Inhibition) LogP -Cl 12.3 µM 3.1 -F 8.7 µM 2.8 -CH >50 µM 3.5 Higher electron density at C2 correlates with improved enzyme binding .
Q. What mechanistic insights exist for its interaction with cyclooxygenase (COX) enzymes?
Methodological Answer:
- Molecular Docking : The bifuran moiety engages in π-π stacking with COX-2’s Tyr385, while the benzamide forms hydrogen bonds with Arg120 .
- Kinetic Studies : Non-competitive inhibition (K = 9.8 µM) confirmed via Lineweaver-Burk plots using purified COX-2 .
Q. How can researchers resolve contradictions in reported bioactivity data across in vitro models?
Methodological Answer:
- Assay Optimization : Standardize cell lines (e.g., MCF-7 vs. A549) and culture conditions (e.g., serum-free media reduces nonspecific binding) .
- Metabolite Profiling : LC-MS identifies degradation products (e.g., oxidized furans) that may skew IC values .
Q. What computational tools are recommended for modeling its pharmacokinetic properties?
Methodological Answer:
Q. What challenges arise in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification Bottlenecks : Continuous flow chromatography reduces solvent use by 40% compared to batch processing .
- Yield Optimization : Microwave reactors achieve 85% yield at 100 mmol scale (vs. 65% in traditional setups) .
Q. How do in vitro and in vivo efficacy profiles diverge, and what strategies address this?
Methodological Answer:
- PK/PD Modeling : Oral bioavailability in rats is 22% due to first-pass metabolism; nanoformulation (PLGA nanoparticles) increases AUC by 3.5x .
- Metabolite Identification : CYP3A4 mediates N-dealkylation; co-administering ketoconazole (CYP inhibitor) improves plasma half-life .
Q. What cross-disciplinary applications exist beyond medicinal chemistry?
Methodological Answer:
- Materials Science : As a ligand in coordination polymers (e.g., Zn(II) complexes) for catalytic C-H activation .
- Sensor Development : Fluorescence quenching in the presence of Cu (LOD = 0.1 µM) via chelation-enhanced quenching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
